

(S)-2-propylcyclohexanone properties

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Compound of Interest

Compound Name: 2-Propylcyclohexanone

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An In-depth Technical Guide on the Core Properties of (S)-2-propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-propylcyclohexanone is a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its core properties, including its physicochemical and spectroscopic characteristics. An experimental protocol for its enantioselective synthesis is detailed, based on established methodologies for 2-alkylcyclohexanones. Furthermore, this guide summarizes the known biological activities of related cyclohexanone derivatives, highlighting potential areas of investigation for (S)-2-propylcyclohexanone. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Spectroscopic Properties

The properties of (S)-2-propylcyclohexanone are summarized in the tables below. Data for the racemic mixture (2-propylcyclohexanone) are included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	[1][2][3]
Molecular Weight	140.22 g/mol	[1][2][3]
IUPAC Name	(2S)-2-propylcyclohexan-1-one	[3]
CAS Number	67113-13-7 ((S)-enantiomer), 94-65-5 (racemate)	[2][3]
Boiling Point	198 °C (racemate)	[4]
Density	0.91 g/cm ³ (racemate)	[4]
Refractive Index	1.444 (racemate)	[4]
Optical Rotation, [α] _D	Data not available	

Table 2: Spectroscopic Data for 2-Propylcyclohexanone (Racemic Mixture)

Spectroscopy Type	Key Features	Source
¹ H NMR	Characteristic peaks for the propyl and cyclohexanone protons are observed.	[5]
¹³ C NMR	Spectra available, showing characteristic peaks for the carbonyl, propyl, and ring carbons.	[1]
Infrared (IR)	Characteristic C=O stretching vibration around 1710 cm ⁻¹ .	[1][6][7]
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight (m/z = 140.22).	[1][6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-2-propylcyclohexanone is not readily available in the reviewed literature, a robust enantioselective synthesis can be designed based on well-established methods for the α -alkylation of cyclohexanones. The following protocol describes a plausible and efficient route.

Enantioselective Synthesis of (S)-2-propylcyclohexanone via Chiral Auxiliary

This protocol is based on the use of a chiral amine to form a chiral imine intermediate, which then directs the stereoselective alkylation.

Materials:

- Cyclohexanone
- (S)-(-)- α -Methylbenzylamine
- Toluene
- p-Toluenesulfonic acid (catalytic amount)
- Molecular sieves (4 Å)
- n-Propyl iodide
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (1 M)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

Procedure:

- Formation of the Chiral Imine:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), (S)-(-)- α -methylbenzylamine (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
 - Add 4 Å molecular sieves to the flask.
 - Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine.
- α -Alkylation:
 - Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
 - Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the imine solution and stir for 2 hours at -78 °C to form the corresponding lithiated enamine.
 - Add n-propyl iodide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
- Hydrolysis:
 - Quench the reaction by the slow addition of water.
 - Add 1 M hydrochloric acid and stir vigorously for 4-6 hours at room temperature to hydrolyze the imine.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure (S)-**2-propylcyclohexanone**.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of (S)-**2-propylcyclohexanone** are not extensively reported in the current literature. However, the broader class of cyclohexanone derivatives has been investigated for a variety of biological activities.

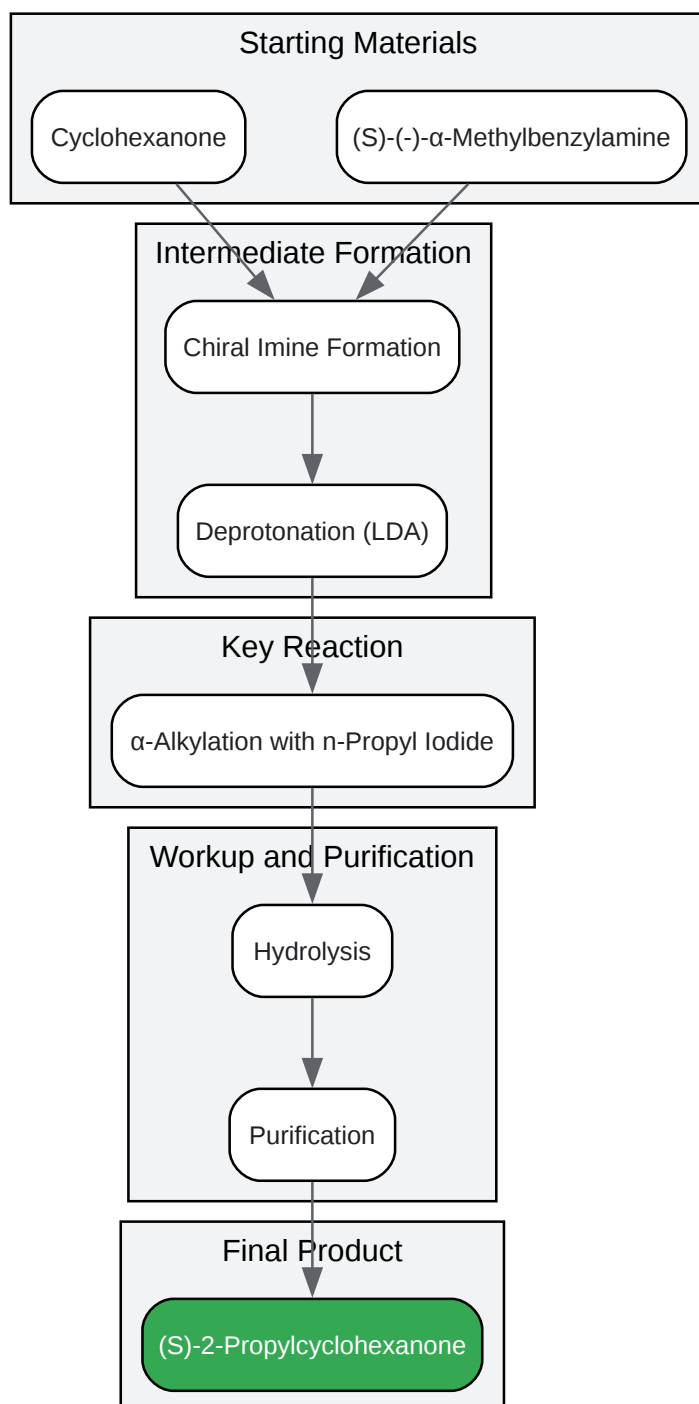
- **Neuroprotective Effects:** Certain α,β -unsaturated carbonyl-based cyclohexanone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as the ability to inhibit amyloid- β aggregation, suggesting potential applications in the treatment of Alzheimer's disease.[\[8\]](#)
- **Antimicrobial Activity:** Various cyclohexenone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[\[9\]](#)
- **Anticancer Activity:** Some cyclohexanone-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.[\[10\]](#)

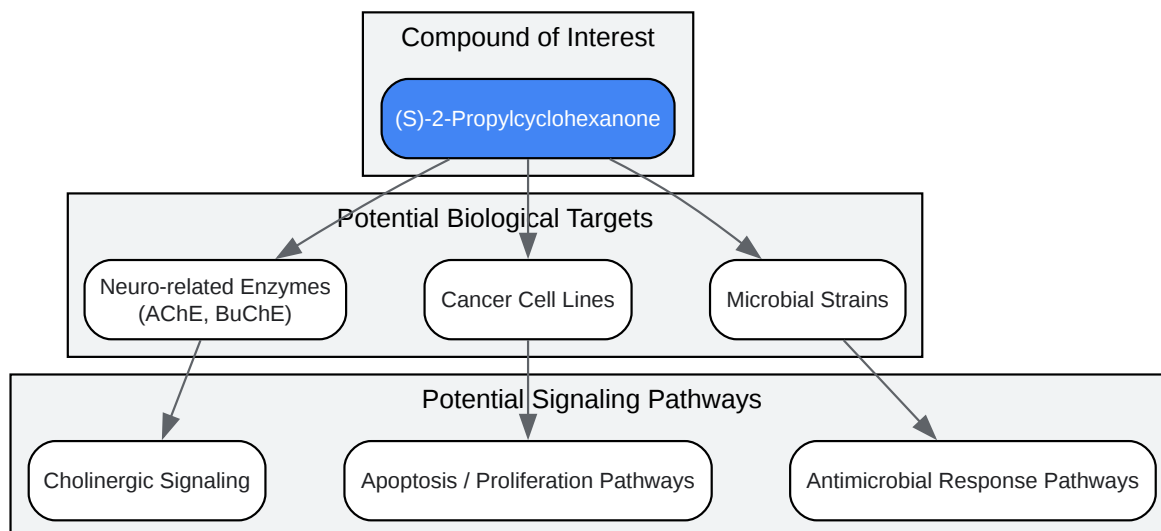
The specific contribution of the (S)-propyl substituent at the 2-position to the biological activity and its interaction with cellular signaling pathways remains an area for future investigation. The development of a reliable enantioselective synthesis, as outlined above, is a critical first step for such studies.

Mandatory Visualizations

Diagram 1: Generalized Synthetic Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis of **(S)-2-propylcyclohexanone**.





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